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Compound of Interest |

(5R)-9-fluoro-2,3,4,5-tetrahydro-1-
Compound Name: )
benzoxepin-5-ol

CAS No.: 1567880-97-0

Cat. No.: B1530105

. J

Executive Summary: Escaping Flatland

The drug discovery landscape is shifting from planar, aromatic-heavy molecules toward three-
dimensional (3D) scaffolds with higher fraction of sp3-hybridized carbons (

).[1] Chiral benzoxepins—specifically 2,3,4,5-tetrahydro-1-benzoxepins and 2,5-dihydro-1-
benzoxepins—represent a privileged class of medium-sized heterocycles.[1] Unlike their 6-
membered counterparts (chromans/benzopyrans), the 7-membered oxepine ring introduces
unique conformational flexibility and vectoral alignment of substituents, crucial for modulating
binding affinity in GPCRs and kinases.[1]

This guide details the strategic synthesis and application of these building blocks, moving
beyond racemic mixtures to high-purity enantiomeric scaffolds required for modern SAR
(Structure-Activity Relationship) studies.[1]

Structural Classification & Pharmacophore
Mapping[1]

The benzoxepin scaffold exists primarily in three isomeric forms based on oxygen positioning.

For medicinal chemistry, the 1-benzoxepin (benzo[b]oxepine) is the most versatile building
block, often serving as a bioisostere for benzazepines or tetralins.
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Scaffold Class Structure Description Key Therapeutic Targets

Oxygen attached directly to the = SERDs (Estrogen Receptor),

1-Benzoxepin benzene ring (C1 position Tubulin inhibitors,
relative to fusion).[1] Antidepressants.
) Oxygen separated from Less common; fungal
2-Benzoxepin )
benzene by one carbon.[1] metabolites.[1]
] Oxygen separated from Dopamine antagonists, Anti-
3-Benzoxepin ]
benzene by two carbons.[1] obesity agents.[1]

The Chirality Imperative

In 1-benzoxepins, the C5 position (benzylic) and C2 position are critical stereocenters.[1]

o Cb5-Chirality: Controls the "pucker" of the 7-membered ring, dictating the axial/equatorial
orientation of substituents.[1]

e Impact: Enantiomers of benzoxepin derivatives often exhibit >100-fold differences in potency.
[1] For example, rigidifying the ring system in tubulin inhibitors mimics the cis-stilbene
geometry of Combretastatin A-4.

Strategic Synthesis of Chiral Building Blocks

We focus on two high-fidelity routes to access enantiopure 1-benzoxepin scaffolds.

Route A: Chemoenzymatic Resolution & Ring-Closing
Metathesis (RCM)

This route is preferred for generating C5-chiral 2,5-dihydro-1-benzoxepins.[1] It combines the
high enantioselectivity of biocatalysis with the efficiency of ruthenium-catalyzed metathesis.[1]

Mechanism:

e Precursor Assembly:O-alkylation of salicylaldehyde followed by vinyl Grignard addition yields
a racemic diene.[1]
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» Kinetic Resolution: Use of an immobilized lipase (e.g., Candida antarctica Lipase B,
Novozym 435) selectively acetylates one enantiomer of the allylic alcohol, leaving the other
free.

e Macrocyclization: Ring-Closing Metathesis (RCM) forms the 7-membered ring.[1]

Route B: Asymmetric Pd-Catalyzed Intramolecular
Etherification

For C2-chiral benzoxepins, Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is the gold
standard.[1]

o Catalyst: Pd2/dbas with Trost ligands (e.g.,
-DACH-phenyl).[1]
o Substrate: Phenols tethered to an allylic carbonate/acetate.[1]
e Outcome: Enantioselective formation of the C-O bond to close the ring with ee >95%.

Visualizing the Synthetic Logic

The following diagram illustrates the Retrosynthetic Analysis for accessing these chiral blocks,
highlighting the divergence point between Chemical and Enzymatic methods.
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Caption: Retrosynthetic logic flow for accessing chiral 1-benzoxepin scaffolds via biocatalytic or
organometallic routes.

Detailed Experimental Protocol

Target: Synthesis of (R)-2,5-dihydro-1-benzoxepin-5-ol (Key Building Block). Methodology:
Lipase-Mediated Kinetic Resolution followed by RCM.

Rationale

This protocol is chosen for its self-validating nature.[1] The enzymatic step produces both the
(R)-alcohol and (S)-acetate.[1] If the optical rotation or chiral HPLC of the isolated alcohol
doesn't match the standard, the resolution failed (likely due to water content or temperature),
allowing immediate abort/retry before the expensive Metathesis step.

Step-by-Step Workflow
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Step 1: Precursor Synthesis (Racemic)[1]
e React salicylaldehyde with allyl bromide (

, DMF, 60°C) to form 2-(allyloxy)benzaldehyde.

e Add vinylmagnesium bromide (THF, 0°C) to the aldehyde.

o Checkpoint: Isolate 1-[2-(allyloxy)phenyl]prop-2-en-1-ol (Racemic Diene).[1][2] Confirm
structure via *H NMR (distinct vinyl protons).[1]

Step 2: Enzymatic Kinetic Resolution (The Chiral Filter)

Dissolve the racemic diene (10 mmol) in dry diisopropyl ether (DIPE) or MTBE.
e Add vinyl acetate (5.0 eq) as the irreversible acyl donor.[1]

e Add Novozym 435 (immobilized Candida antarctica Lipase B, 20 mg/mmol).[1]
e Incubate at 30°C with orbital shaking (200 rpm).

e Monitoring: Monitor by TLC or GC. The enzyme selectively acetylates the (S)-enantiomer.[1]
The (R)-enantiomer remains as the alcohol.[1]

» Stop Condition: When conversion reaches 50% (typically 24-48h), filter off the enzyme.

» Purification: Flash chromatography separates the (S)-acetate (less polar) from the desired
(R)-alcohol (more polar).[1]

o Validation: Chiral HPLC (e.g., Chiralcel OD-H column).[1] Target ee > 98%.
Step 3: Ring-Closing Metathesis (RCM)

» Dissolve the (R)-alcohol in anhydrous DCM (0.01 M dilution is critical to prevent
intermolecular dimerization).[1]

o Degas with Argon for 15 mins.

e Add Grubbs Il Catalyst (2-5 mol%).[1] Reflux for 2-12 hours.[1]
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e Quench: Add ethyl vinyl ether to deactivate the Ru-carbene.[1]
» Concentrate and purify via silica gel.[1]

o Result:(R)-2,5-dihydro-1-benzoxepin-5-ol.[1]

Workflow Diagram

(R)-Alcohol ilute Chiral
(Target) (Grubbs I1) Benzoxepin

Racemic Diene Novozym 435 50% Conv. N Chromatography
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Click to download full resolution via product page

Caption: Chemoenzymatic workflow for isolating the (R)-benzoxepin building block.

Therapeutic Applications & Case Studies
Selective Estrogen Receptor Degraders (SERDs)

Research has identified benzoxepin-based SERDs that downregulate ER
and ER

18]

e Mechanism: The 7-membered ring provides a specific vector for the acrylic acid side chain,
optimizing interactions with the receptor's helix-12.[1]

o Key Compound: 3-(5-phenyl-2,3,4,5-tetrahydrobenzo[b]oxepin-9-yl)acrylic acid derivatives
show nanomolar IC

values against MCF-7 breast cancer cells.[1]
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Tubulin Polymerization Inhibitors

Rigidified analogs of Combretastatin A-4 utilizing the benzoxepin scaffold demonstrate potent
cytotoxicity.

e Structure: 5-aryl-2,3-dihydrobenzoxepins.[1]

 Activity: The oxepine ring locks the two aryl rings in a cis-like orientation, essential for
binding to the colchicine site on

-tubulin.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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